

Application Notes and Protocols for TUG-499 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-499 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1] FFAR1 is predominantly expressed in pancreatic β -cells and is a key regulator of glucose-stimulated insulin secretion. This makes it a promising therapeutic target for the treatment of type 2 diabetes. **TUG-499** serves as a valuable research tool for investigating FFAR1 signaling and for the discovery of novel modulators of this receptor through high-throughput screening (HTS) campaigns.

These application notes provide detailed protocols for two common HTS assays utilized to characterize the activity of compounds like **TUG-499** on FFAR1: a Calcium Mobilization Assay and a β-Arrestin Recruitment Assay.

Target Information: FFAR1 (GPR40)

• Function: FFAR1 is activated by medium to long-chain free fatty acids. Upon activation, it primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium is a critical step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.



Therapeutic Relevance: The development of FFAR1 agonists is a key strategy in the search
for new treatments for type 2 diabetes. By enhancing the body's natural insulin secretion in a
glucose-dependent manner, these compounds have the potential to improve glycemic
control with a lower risk of hypoglycemia compared to some existing therapies.

TUG-499: A Selective FFAR1 Agonist

TUG-499 is characterized by its high potency and selectivity for FFAR1. It exhibits over 100-fold selectivity against related free fatty acid receptors FFA2 and FFA3, as well as the nuclear receptor PPARy.[1]

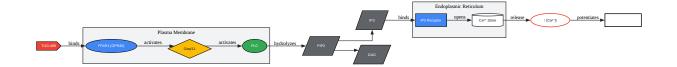
Quantitative Data for TUG-499

Parameter	Value	Receptor	Assay Type
pEC50	7.39	Human FFAR1	Calcium Mobilization

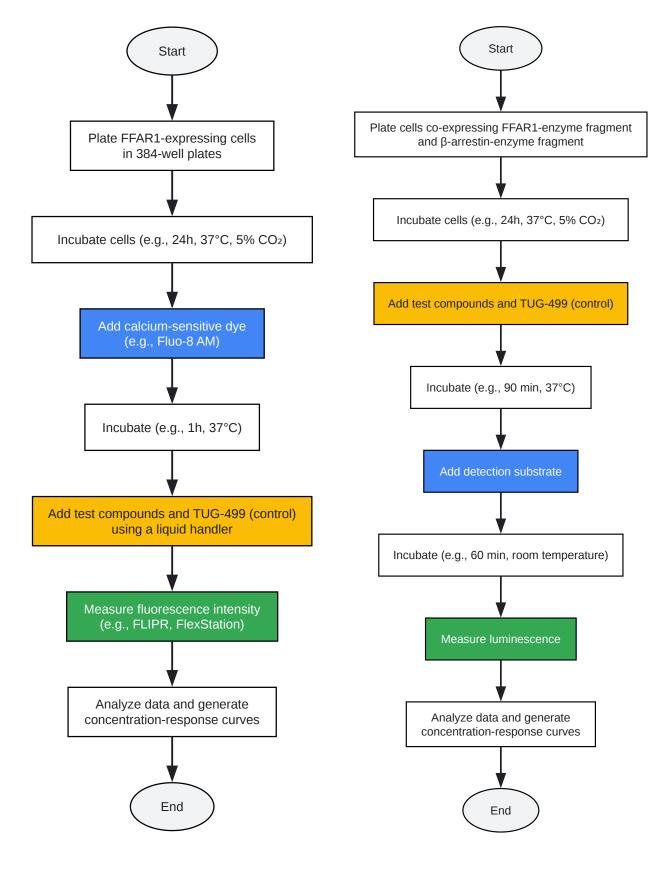
This table summarizes the reported potency of **TUG-499**. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

FFAR1 Signaling Pathway









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References

- 1. medchemexpress.com [medchemexpress.com]
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